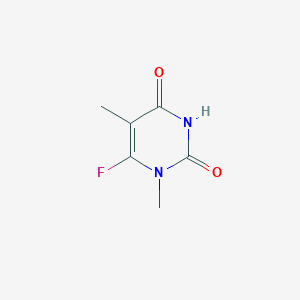

6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LRGILS-NH2 (TFA) est un peptide synthétique qui sert de peptide de contrôle pour SLIGRL-NH2, un agoniste du récepteur 2 activé par la protéase (PAR-2). Ce composé est utilisé dans diverses études biologiques pour comprendre le rôle du PAR-2 dans les processus physiologiques. La séquence peptidique est Leucine-Arginine-Glycine-Isoleucine-Leucine-Sérine, avec une forme de sel de trifluoroacétate (TFA) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de LRGILS-NH2 (TFA) implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est fixé à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Couplage : L'acide aminé suivant est ajouté à l'aide de réactifs de couplage tels que HBTU ou DIC.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage : Le peptide est clivé de la résine et déprotégé à l'aide d'un cocktail de clivage contenant du TFA

Méthodes de production industrielle : La production industrielle de LRGILS-NH2 (TFA) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour accroître l'efficacité et la cohérence. La purification est généralement réalisée par chromatographie liquide haute performance (HPLC), assurant une pureté ≥ 95 % .

Analyse Des Réactions Chimiques

Types de réactions : LRGILS-NH2 (TFA) subit principalement des réactions de formation et de clivage de liaison peptidique. Il est relativement stable et ne participe pas facilement aux réactions d'oxydation, de réduction ou de substitution dans des conditions de laboratoire normales .

Réactifs et conditions courants :

Réactifs de couplage : HBTU, DIC ou EDC pour la formation de liaison peptidique.

Réactifs de clivage : TFA pour éliminer le peptide de la résine et déprotéger les chaînes latérales

Principaux produits : Le principal produit formé à partir de ces réactions est le peptide LRGILS-NH2 lui-même, avec le TFA comme contre-ion .

Applications De Recherche Scientifique

LRGILS-NH2 (TFA) est largement utilisé en recherche scientifique, en particulier dans l'étude des récepteurs activés par la protéase. Voici quelques applications clés :

Études biologiques : Utilisé comme peptide de contrôle pour étudier le rôle du PAR-2 dans le transit gastro-intestinal et d'autres processus physiologiques

Recherche pharmacologique : Aide à comprendre les mécanismes des peptides liés au PAR-2 et leurs applications thérapeutiques potentielles

Recherche immunologique : Examine l'implication du PAR-2 dans les réponses immunitaires

5. Mécanisme d'action

LRGILS-NH2 (TFA) agit comme un peptide de contrôle pour SLIGRL-NH2, qui est un agoniste du PAR-2. Alors que SLIGRL-NH2 active le PAR-2, LRGILS-NH2 (TFA) n'active pas le récepteur et est utilisé pour différencier les effets spécifiques médiés par le PAR-2 des effets non spécifiques . Les cibles moléculaires comprennent les récepteurs PAR-2, et les voies impliquées sont liées au transit gastro-intestinal et aux réponses immunitaires .

Composés similaires :

SLIGRL-NH2 : Un agoniste du PAR-2 qui facilite le transit gastro-intestinal.

FSLLRY-NH2 : Un inhibiteur du PAR-2 utilisé dans diverses études

Unicité : LRGILS-NH2 (TFA) est unique car il sert de peptide de contrôle avec une séquence d'acides aminés inversée par rapport à SLIGRL-NH2. Cela permet aux chercheurs d'étudier spécifiquement les effets de l'activation du PAR-2 sans interférence d'effets peptidiques non spécifiques .

Mécanisme D'action

LRGILS-NH2 (TFA) acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. While SLIGRL-NH2 activates PAR-2, LRGILS-NH2 (TFA) does not activate the receptor and is used to differentiate specific PAR-2-mediated effects from non-specific effects . The molecular targets include PAR-2 receptors, and the pathways involved are related to gastrointestinal transit and immune responses .

Comparaison Avec Des Composés Similaires

SLIGRL-NH2: A PAR-2 agonist that facilitates gastrointestinal transit.

FSLLRY-NH2: A PAR-2 inhibitor used in various studies

Uniqueness: LRGILS-NH2 (TFA) is unique because it serves as a control peptide with a reversed amino acid sequence compared to SLIGRL-NH2. This allows researchers to specifically study the effects of PAR-2 activation without interference from non-specific peptide effects .

Activité Biologique

6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 112706-72-6) is a pyrimidinedione derivative characterized by a fluorine atom at the 6-position and two methyl groups at the 1 and 5 positions of the pyrimidine ring. The compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula of this compound is C₆H₇FN₂O₂ with a molecular weight of approximately 158.05 g/mol. Its structure includes two keto groups at positions 2 and 4, contributing to its reactivity and potential biological effects .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action is thought to involve interference with bacterial metabolic pathways or inhibition of specific microbial enzymes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects . Preliminary research suggests that it could modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases. However, more detailed studies are required to fully elucidate these mechanisms .

Interaction Studies

Interaction studies indicate that this compound may bind to biological targets involved in metabolic pathways. This binding affinity could be leveraged for therapeutic applications; however, further research is necessary to clarify the implications of these interactions .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various pyrimidinediones found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results suggest that the compound has considerable potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|

| This compound | Moderate | Potential |

| 6-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | Low | Unknown |

| 5-Fluoro-6-methylpyrimidine-2,4(1H,3H)-dione | High | Low |

| 6-Amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | Moderate | High |

This comparison highlights the unique profile of this compound in terms of its antimicrobial activity relative to other derivatives .

Propriétés

IUPAC Name |

6-fluoro-1,5-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZDTGSHINPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628605 |

Source

|

| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112706-72-6 |

Source

|

| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.